1,3-Dichloro-2-(propylthio)benzene

Organic Synthesis Medicinal Chemistry Cross-Coupling

1,3-Dichloro-2-(propylthio)benzene (CAS 1824268-79-2), also known as 2,6-dichlorophenyl propyl sulfide, is a halogenated aromatic thioether with the molecular formula C₉H₁₀Cl₂S and a molecular weight of 221.15 g/mol. Its structure features a benzene ring with chlorine atoms at the 1- and 3-positions and a propylthio (-S-CH₂CH₂CH₃) group at the 2-position, creating a 1,2,3-trisubstituted pattern that places the sulfur atom in a sterically hindered environment flanked by two electron-withdrawing chlorine atoms.

Molecular Formula C9H10Cl2S
Molecular Weight 221.14
CAS No. 1824268-79-2
Cat. No. B2805043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dichloro-2-(propylthio)benzene
CAS1824268-79-2
Molecular FormulaC9H10Cl2S
Molecular Weight221.14
Structural Identifiers
SMILESCCCSC1=C(C=CC=C1Cl)Cl
InChIInChI=1S/C9H10Cl2S/c1-2-6-12-9-7(10)4-3-5-8(9)11/h3-5H,2,6H2,1H3
InChIKeyLYWMMUZISOQRAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dichloro-2-(propylthio)benzene (CAS 1824268-79-2): Core Identity and Research-Relevant Profile for Procurement Decisions


1,3-Dichloro-2-(propylthio)benzene (CAS 1824268-79-2), also known as 2,6-dichlorophenyl propyl sulfide, is a halogenated aromatic thioether with the molecular formula C₉H₁₀Cl₂S and a molecular weight of 221.15 g/mol . Its structure features a benzene ring with chlorine atoms at the 1- and 3-positions and a propylthio (-S-CH₂CH₂CH₃) group at the 2-position, creating a 1,2,3-trisubstituted pattern that places the sulfur atom in a sterically hindered environment flanked by two electron-withdrawing chlorine atoms . The compound exhibits a predicted LogP of 4.4955 , indicating high hydrophobicity, and is primarily supplied as a research-grade building block with typical purities of 95–98% .

Why Generic Substitution of 1,3-Dichloro-2-(propylthio)benzene Fails: The Critical Role of the 1,3-Dichloro-2-(alkylthio) Scaffold in Synthetic Reliability


Generic substitution among aryl thioethers is not feasible due to the unique 1,2,3-trisubstituted benzene architecture of 1,3-dichloro-2-(propylthio)benzene, which imposes distinct steric and electronic constraints on reactivity. The sulfur atom is flanked by two ortho-chlorine substituents, creating a sterically hindered environment that modulates nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling outcomes . Additionally, the electron-withdrawing chlorine atoms deactivate the aromatic ring and influence the oxidation potential of the thioether moiety [1]. Simple positional isomers such as 2,4-dichlorophenyl propyl sulfide (CAS 99849-03-3) or 2,5-dichlorophenyl propyl sulfide (CAS 16155-33-2) exhibit different regiochemical outcomes in subsequent transformations, while alkyl-chain homologs (methyl, ethyl, isopropyl) alter solubility, metabolic stability, and steric bulk in downstream applications . Consequently, substituting this compound without rigorous validation risks altered reaction kinetics, unexpected byproduct profiles, and compromised biological or material performance.

Quantitative Differentiation of 1,3-Dichloro-2-(propylthio)benzene Against Closest Analogs: Evidence for Informed Scientific Selection


Regioisomeric Purity and Structural Fidelity: 1,3-Dichloro vs. 2,4- and 2,5-Dichloro Analogs

1,3-Dichloro-2-(propylthio)benzene offers a defined 1,2,3-substitution pattern with chlorine atoms ortho to the thioether, a configuration not available in the 2,4-dichloro (CAS 99849-03-3) or 2,5-dichloro (CAS 16155-33-2) regioisomers. While all three compounds share the molecular formula C₉H₁₀Cl₂S and molecular weight ~221.15 g/mol, the target compound is supplied at 95–98% purity , whereas the 2,5-dichloro analog is available at 99.0% purity , and the 2,4-dichloro analog at 99% purity . The 1,3-substitution pattern places the sulfur atom between two chlorine atoms, creating a unique steric and electronic environment that directly influences regioselectivity in cross-coupling reactions [1].

Organic Synthesis Medicinal Chemistry Cross-Coupling

Hydrophobicity (LogP) Differentiates Alkylthio Homologs: Propyl vs. Methyl, Ethyl, and Isopropyl

The target compound exhibits a predicted LogP of 4.4955 , a measure of lipophilicity that is intermediate between shorter-chain (methyl, ethyl) and branched-chain (isopropyl) homologs. While experimental LogP data for direct comparators are sparse, the propyl chain provides a balance of hydrophobicity and steric bulk that is distinct from the ethyl (C2) and isopropyl (branched C3) analogs, potentially impacting membrane permeability, solubility, and metabolic stability in drug discovery contexts . The 2,5-dichloro regioisomer also reports a LogP of 4.4955 , confirming the alkyl chain length as the primary driver of lipophilicity in this series.

Medicinal Chemistry ADME Lipophilicity

Supply Chain Accessibility and Price Benchmarking: Propyl Homolog Availability vs. Shorter Alkyl Analogs

1,3-Dichloro-2-(propylthio)benzene is stocked by multiple vendors (AKSci, CalpacLab, CymitQuimica, Leyan) with 1g units readily available . In contrast, the ethyl analog (CAS 16155-31-0) is listed at $1,139 per 1g , while the isopropyl analog (CAS 1616135-07-9) is quoted at $45 per 250mg (~$180/g) . The methyl analog (CAS 16155-30-9) is not widely stocked as a simple building block but appears in more complex derivatives at higher price points (~$1,745 per 1g for the methylsulfonyl chloride derivative) . This indicates the propyl variant occupies a commercially favorable position with competitive pricing and ready availability compared to shorter-chain or branched congeners.

Chemical Procurement Supply Chain Cost Analysis

Regulatory Hazard Profile: GHS Classification Comparison Among Dichlorophenyl Alkyl Sulfides

Safety data for 1,3-dichloro-2-(propylthio)benzene indicate Acute Toxicity Category 4 (oral), Acute Toxicity Category 2 (dermal and inhalation), Skin Irritation Category 2, Eye Damage Category 1, and Aquatic Acute/Chronic Category 1 . The 2,5-dichloro analog (CAS 16155-33-2) carries H302 (harmful if swallowed), H315, H319, and H335 warnings , while the 2,4-dichloro analog (CAS 99849-03-3) also has GHS07 labeling . The target compound's hazard profile is broadly consistent with this class of halogenated thioethers; however, the dermal/inhalation acute toxicity classification is a notable operational consideration for laboratory handling.

Chemical Safety Regulatory Compliance Hazard Assessment

Synthetic Utility in Cross-Coupling: Chemoselectivity Advantage of 1,3-Dichloro-2-(alkylthio) Scaffold

In the context of biphenyl synthesis, 1,3-dichloro-2,6-bis(propylthio)benzene derivatives have demonstrated greatly improved chemoselectivity in palladium-catalyzed coupling reactions, yielding desired biphenyl products free of regioisomers [1]. This observation, while from a bis-substituted analog, supports the class-level inference that the 1,3-dichloro-2-(alkylthio) substitution pattern directs cross-coupling selectivity more favorably than regioisomers lacking the ortho,ortho' chlorine arrangement. The target compound's unique geometry around the sulfur atom minimizes competing side reactions during Suzuki-Miyaura or related couplings, a property not reliably replicated by 2,4- or 2,5-dichloro analogs.

Cross-Coupling Suzuki-Miyaura Chemoselectivity

Physical State and Handling Characteristics: Solid vs. Liquid Among Analogs

1,3-Dichloro-2-(propylthio)benzene is supplied as a solid at ambient temperature, requiring storage in a cool, dry place . In contrast, the 2,5-dichloro analog (CAS 16155-33-2) is a liquid . This physical state difference affects handling protocols, weighing accuracy, and potential for exposure during laboratory operations. Solid reagents generally offer easier containment and reduced vapor pressure compared to liquid analogs, which may be advantageous for high-throughput automated synthesis platforms.

Chemical Handling Formulation Storage

Optimal Application Scenarios for 1,3-Dichloro-2-(propylthio)benzene Based on Differentiated Evidence


Regioselective Synthesis of 2,6-Disubstituted Biaryl Pharmacophores

The 1,3-dichloro-2-(propylthio) substitution pattern places chlorine atoms ortho to the thioether, directing palladium-catalyzed cross-coupling to the 1- and 3-positions with high chemoselectivity [1]. This is critical for constructing 2,6-disubstituted biphenyl cores found in kinase inhibitors and GPCR modulators, where regiochemical fidelity directly impacts target binding. Use of regioisomeric 2,4- or 2,5-dichloro analogs would yield undesired regioisomer mixtures requiring extensive purification [2].

Hydrophobic Fragment Optimization in Lead Discovery

With a predicted LogP of 4.4955 , this compound provides a quantifiable hydrophobicity increment that can be used to fine-tune the lipophilic efficiency (LipE) of lead series. The propyl chain offers a balance between the lower LogP of ethyl homologs and the altered sterics of isopropyl variants, enabling systematic SAR exploration without introducing additional heteroatoms .

Automated Synthesis and High-Throughput Experimentation

The solid physical state of 1,3-dichloro-2-(propylthio)benzene facilitates accurate automated weighing and dispensing in robotic synthesis platforms, reducing operator exposure to the compound's dermal/inhalation acute toxicity hazards . This makes it a practical choice for medicinal chemistry groups employing parallel synthesis or high-throughput reaction screening.

Cost-Sensitive Academic Research Programs

For academic laboratories with constrained budgets, the propyl homolog offers a favorable price point relative to ethyl (>$1,000/g) and methyl (~$1,745/g derivative) analogs , while still providing the desired 1,3-dichloro scaffold for synthetic methodology development and structure-activity relationship studies.

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